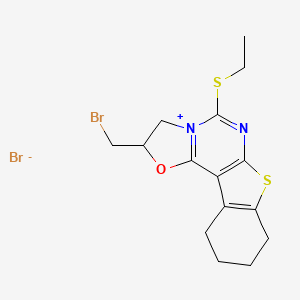

C15H18Br2N2OS2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C15H18Br2N2OS2 is a complex organic molecule that contains bromine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H18Br2N2OS2 involves multiple steps, typically starting with the preparation of intermediate compounds that are then reacted under specific conditions to form the final product. The exact synthetic route can vary, but common methods include:

Bromination: Introduction of bromine atoms into the molecule.

Sulfur Incorporation: Addition of sulfur atoms through reactions with sulfur-containing reagents.

Nitrogen Incorporation: Introduction of nitrogen atoms via amination reactions.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

C15H18Br2N2OS2: can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another.

Addition: Addition of atoms or groups to the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Addition Reagents: Hydrogen, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

C15H18Br2N2OS2 has been investigated for its antimicrobial activity. Studies have shown that the compound exhibits significant inhibitory effects against a range of bacterial strains. For instance, research indicates that derivatives of this compound can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function, making it a candidate for further development into new antibiotics .

Anticancer Activity

The compound has also been evaluated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have demonstrated that this compound can inhibit tumor growth in models of breast and lung cancer by targeting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of novel polymers with enhanced properties. The compound serves as a building block for creating conductive polymers that can be used in electronic applications. Its incorporation into polymer matrices has shown to improve thermal stability and electrical conductivity, making it suitable for applications in organic electronics and sensors .

Nanomaterials

Additionally, this compound has been explored in the context of nanomaterials. It can be functionalized to create nanocarriers for drug delivery systems. The ability to encapsulate therapeutic agents within nanostructures enhances their bioavailability and targeted delivery to specific tissues, thereby improving therapeutic outcomes .

Bioconjugation

Targeted Drug Delivery

this compound plays a significant role in bioconjugation strategies aimed at targeted drug delivery. Its functional groups allow for conjugation with biomolecules such as antibodies or peptides, facilitating the targeted delivery of cytotoxic drugs directly to tumor cells. This approach minimizes systemic toxicity and enhances treatment efficacy .

Imaging Applications

Moreover, the compound is being studied for its potential in imaging applications. By conjugating this compound with imaging agents, researchers aim to develop novel contrast agents for use in techniques like magnetic resonance imaging (MRI) and positron emission tomography (PET). This could significantly enhance the visualization of tumors or other pathological conditions .

Case Studies

Mechanism of Action

The mechanism by which C15H18Br2N2OS2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

C15H18Br2N2OS2: can be compared with other similar compounds that contain bromine, nitrogen, sulfur, and oxygen atoms. Some similar compounds include:

C14H16Br2N2OS2: A structurally related compound with one less carbon atom.

C15H18Br2N2O2S: A compound with an additional oxygen atom.

The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Biological Activity

C15H18Br2N2OS2 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates that the compound contains:

- Carbon (C) : 15 atoms

- Hydrogen (H) : 18 atoms

- Bromine (Br) : 2 atoms

- Nitrogen (N) : 2 atoms

- Oxygen (O) : 1 atom

- Sulfur (S) : 2 atoms

This complex structure suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against several bacterial strains, including both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standardized broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies on the MCF-7 breast cancer cell line revealed that the compound induces apoptosis at specific concentrations.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results are summarized below:

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | 5 |

| 50 | 60 | 20 |

| 100 | 30 | 50 |

At a concentration of 100 µM, there was a significant reduction in cell viability alongside a marked increase in apoptosis, indicating that this compound may serve as an effective anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable scavenging activity, suggesting its potential role in mitigating oxidative stress.

Antioxidant Activity Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings indicate that this compound possesses significant antioxidant activity, which could contribute to its overall therapeutic effects .

Properties

Molecular Formula |

C15H18Br2N2OS2 |

|---|---|

Molecular Weight |

466.3 g/mol |

IUPAC Name |

4-(bromomethyl)-7-ethylsulfanyl-3-oxa-10-thia-8-aza-6-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16)-tetraene;bromide |

InChI |

InChI=1S/C15H18BrN2OS2.BrH/c1-2-20-15-17-13-12(10-5-3-4-6-11(10)21-13)14-18(15)8-9(7-16)19-14;/h9H,2-8H2,1H3;1H/q+1;/p-1 |

InChI Key |

ILBIKKHDKFYYNJ-UHFFFAOYSA-M |

Canonical SMILES |

CCSC1=NC2=C(C3=C(S2)CCCC3)C4=[N+]1CC(O4)CBr.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.